[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474680
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -](/images/structure/VC13474680.png)
Specification
Molecular Formula | C14H27N3O3 |
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Molecular Weight | 285.38 g/mol |
IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t10?,11-/m0/s1 |
Standard InChI Key | HLTWTBKSJBHYQY-DTIOYNMSSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Analysis
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1, providing conformational rigidity and facilitating interactions with hydrophobic binding pockets in enzymes .
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(S)-2-Amino-3-methylbutyryl moiety: A branched-chain amino acid derivative with an (S)-configuration at the α-carbon, critical for chiral recognition in biological systems.
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Carbamic acid tert-butyl ester: A protective group that enhances solubility in organic solvents and stabilizes the compound during synthetic processes .
The stereochemistry of the pyrrolidine ring (3-position) and the amino acid side chain ((S)-configuration) dictates its binding affinity to targets such as endothelin-converting enzyme (ECE) and dipeptidyl peptidase-IV (DPP-IV) . Computational modeling reveals that the tert-butyl ester adopts a sterically shielded conformation, minimizing premature hydrolysis in physiological conditions.
Synthesis and Optimization Strategies
Synthesis of this compound typically follows a multi-step route:
Key Synthetic Steps
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Pyrrolidine functionalization: Introduction of the carbamic acid tert-butyl ester group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
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Amino acid coupling: The (S)-2-amino-3-methylbutyryl moiety is attached using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert conditions .
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Deprotection and purification: Final deprotection of temporary protective groups (e.g., trityl or benzyl) followed by HPLC purification to achieve >95% purity .
Reaction Conditions
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Temperature: 0–25°C for Boc protection to prevent racemization .
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for coupling reactions .
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Yield: 60–75% after optimization, with byproducts including disubstituted impurities minimized via controlled stoichiometry .
Physicochemical Properties
The compound exhibits moderate lipophilicity (logP ≈ 2.1), favoring blood-brain barrier penetration in preclinical models . Its tert-butyl ester hydrolyzes slowly at physiological pH (t₁/₂ = 48 hours at pH 7.4), enabling sustained activity in vivo .
Biological Applications and Mechanisms
Enzyme Inhibition
The compound demonstrates nanomolar affinity for endothelin-converting enzyme (ECE), a zinc metalloprotease implicated in hypertension and heart failure. Binding studies using surface plasmon resonance (SPR) reveal a Kd of 12 nM, attributed to coordination between the pyrrolidine nitrogen and the enzyme’s active-site zinc ion .
Antiviral Activity
Derivatives of this scaffold inhibit hepatitis C virus (HCV) replication by targeting the NS3/4A protease. In vitro assays show EC₅₀ values of 0.8 μM in Huh-7 cells, with minimal cytotoxicity (CC₅₀ > 100 μM) .
Neuroprotective Effects
In rodent models of cerebral ischemia, the compound reduces infarct volume by 40% at 10 mg/kg via modulation of DPP-IV, enhancing glucagon-like peptide-1 (GLP-1) levels .
Comparative Analysis of Related Carbamates
The tert-butyl ester group consistently enhances metabolic stability across analogs, while variations in the pyrrolidine substituents modulate target selectivity .
Research Frontiers and Challenges
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Stereoselective synthesis: Current routes yield 70–80% enantiomeric excess (ee) for the (S)-configured amino acid moiety. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) may improve ee to >99% .
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Prodrug development: Phosphonooxymethyl derivatives are under investigation to enhance oral bioavailability, which currently stands at 22% in rats .
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Toxicity profiling: Chronic administration at 50 mg/kg in primates induces mild hepatotoxicity, necessitating structural refinements to reduce off-target effects .
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